An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl)
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride, a crucial reagent in peptide chemistry. Commonly known as Mtr-Cl, this compound serves as an acid-labile protecting group, particularly for the guanidino side chain of arginine during solid-phase peptide synthesis (SPPS). The selection of an appropriate protecting group is paramount for the efficiency of synthesis and the purity of the final peptide, making a thorough understanding of Mtr-Cl's preparation essential.
Core Synthesis Reaction
The synthesis of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride is achieved through the electrophilic aromatic substitution reaction of 2,3,5-trimethylanisole with chlorosulfonic acid.[1] This reaction, a chlorosulfonation, introduces the sulfonyl chloride group onto the aromatic ring.
Physicochemical and Safety Data
A summary of the key properties and safety information for 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride is presented below. This data is essential for proper handling, storage, and characterization of the compound.
| Property | Value |
| CAS Number | 80745-07-9 |
| Molecular Formula | C₁₀H₁₃ClO₃S |
| Molecular Weight | 248.73 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 57-61 °C |
| Storage Temperature | -20°C |
| Primary Application | Protecting group for the ω-amine of arginine in peptide synthesis.[2] |
| Hazard Classifications | Skin Corrosion 1B |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
Table 1: Physicochemical and safety data for 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride.[2][3]
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride, based on established methods for the chlorosulfonation of similar aromatic compounds.[1][4]
Materials:
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2,3,5-trimethylanisole
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Chlorosulfonic acid
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Dichloromethane (anhydrous)
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5% Sodium bicarbonate (NaHCO₃) solution (ice-cold)
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Water (deionized)
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Magnesium sulfate (anhydrous)
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n-Hexane
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
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Filtration apparatus
Procedure:
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Reaction Setup: In a fume hood, dissolve 2,3,5-trimethylanisole in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to between -10°C and -5°C using an ice-salt bath.
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Chlorosulfonation: Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below -5°C. The molar ratio of 2,3,5-trimethylanisole to chlorosulfonic acid should be optimized, but a slight excess of the chlorosulfonic acid is typically used.
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Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a low temperature for a designated period (e.g., 2 hours), monitoring the progress by thin-layer chromatography (TLC).
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Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred, ice-cold 5% aqueous sodium bicarbonate solution to quench the excess chlorosulfonic acid.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Washing and Drying: Combine the organic layers and wash with water until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride by recrystallization from a suitable solvent, such as n-hexane, to obtain the final product as a crystalline solid.[4]
Synthesis and Application Workflow
The following diagrams illustrate the general workflow for the synthesis of Mtr-Cl and its subsequent application in Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for the synthesis of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride.
Caption: Application of Mtr-Cl in the protection of arginine for peptide synthesis.
Role in Peptide Synthesis
The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is one of several sulfonyl-based protecting groups used for the guanidino function of arginine in Fmoc-based SPPS.[5] Its acid lability allows for its removal during the final cleavage of the peptide from the solid support using trifluoroacetic acid (TFA). However, the Mtr group is known to be more stable to acid compared to other protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[5] Complete removal of the Mtr group may require extended cleavage times, which can increase the risk of side reactions.[5] The choice between Mtr and other protecting groups depends on the specific peptide sequence and the desired balance between side-chain protection stability and the mildness of the final cleavage conditions.
